Methyl 2-amino-4,6-dichloronicotinate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name is methyl 2-amino-4,6-dichloropyridine-3-carboxylate, which precisely describes the substitution pattern on the pyridine ring system. This nomenclature indicates that the base structure is a pyridine ring with systematic numbering beginning from the nitrogen atom, followed by identification of substituents at their respective positions.
The compound is registered under Chemical Abstracts Service number 1044872-40-3, providing a unique identifier for database searches and regulatory documentation. Alternative systematic names include 2-amino-4,6-dichloro-nicotinic acid methyl ester, which emphasizes the carboxylic acid derivative nature of the compound. The molecular formula C₇H₆Cl₂N₂O₂ indicates the presence of seven carbon atoms, six hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 221.04 grams per mole.
| Identifier Type | Value |
|---|---|
| IUPAC Name | methyl 2-amino-4,6-dichloropyridine-3-carboxylate |
| CAS Registry Number | 1044872-40-3 |
| Molecular Formula | C₇H₆Cl₂N₂O₂ |
| Molecular Weight | 221.04 g/mol |
| InChI Key | HJZKXHRUERDKKA-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(N=C(C=C1Cl)Cl)N |
The compound's structural notation systems provide comprehensive identification methods for computational chemistry and database management. The Simplified Molecular Input Line Entry System notation COC(=O)C1=C(N=C(C=C1Cl)Cl)N describes the connectivity of atoms in a linear format, while the International Chemical Identifier InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11) provides a standardized representation for database searches.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is fundamentally determined by the planar aromatic pyridine ring system, which serves as the central structural framework. The six-membered heterocyclic ring adopts a planar configuration with bond angles approximating 120 degrees around each carbon and nitrogen center, consistent with sp² hybridization of the ring atoms. The aromatic character of the pyridine ring is maintained despite the presence of multiple substituents, as evidenced by the delocalized π-electron system that extends across the entire ring structure.
The chlorine atoms at positions 4 and 6 introduce significant steric bulk and electronic effects that influence the overall molecular conformation. These halogen substituents adopt positions that minimize steric interactions while maximizing favorable electronic interactions with the aromatic ring system. The carbon-chlorine bond lengths are approximately 1.75 Å, and the chlorine atoms lie essentially in the plane of the pyridine ring, contributing to the overall planar geometry of the molecule.
The amino group at position 2 exhibits partial double-bond character due to conjugation with the aromatic ring system, resulting in restricted rotation around the carbon-nitrogen bond. This conjugative interaction contributes to the planarity of the amino group with respect to the pyridine ring and influences the electronic distribution throughout the molecule. The methyl ester functionality at position 3 introduces additional conformational considerations, with the carbonyl group maintaining coplanarity with the aromatic ring to maximize conjugative stabilization.
| Structural Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 221.04 g/mol | Calculated |
| Density | 1.5 ± 0.1 g/cm³ | Predicted |
| Boiling Point | 319.1 ± 37.0 °C | Predicted |
| Flash Point | 146.8 ± 26.5 °C | Predicted |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C | Predicted |
The electronic structure analysis reveals that the compound exhibits significant charge delocalization due to the presence of multiple electron-withdrawing and electron-donating groups. The chlorine atoms function as moderately electron-withdrawing substituents through inductive effects, while the amino group serves as an electron-donating group through resonance interactions. This electronic arrangement creates a dipolar molecule with distinct regions of electron density that influence both chemical reactivity and intermolecular interactions.
Crystallographic Data and Solid-State Arrangement
While specific single-crystal X-ray diffraction data for this compound were not available in the search results, the solid-state properties can be inferred from related structural studies and computational predictions. The compound exists as a crystalline solid at room temperature, with predicted physical properties indicating a relatively stable solid-state arrangement. The presence of multiple hydrogen bonding donors and acceptors, including the amino group and carbonyl oxygen, suggests the formation of extensive intermolecular hydrogen bonding networks in the crystalline state.
Comparative analysis with structurally related compounds, such as 4-amino-2,6-dichlorophenol, provides insights into potential crystal packing arrangements. The crystal structure of 4-amino-2,6-dichlorophenol demonstrates the formation of infinite chains through oxygen-hydrogen to nitrogen hydrogen bonds, which are further linked by nitrogen-hydrogen to oxygen interactions to form two-dimensional sheet structures. Similar hydrogen bonding patterns would be expected for this compound, with the amino group serving as both hydrogen bond donor and acceptor.
The predicted density of 1.5 ± 0.1 grams per cubic centimeter indicates efficient packing in the solid state, consistent with the presence of strong intermolecular interactions. The relatively high density suggests close-packed arrangements facilitated by favorable van der Waals interactions between the aromatic ring systems and halogen atoms. The chlorine substituents likely participate in halogen bonding interactions, which contribute to the overall stability of the crystal lattice.
| Property | Value | Reference Compound |
|---|---|---|
| Crystal System | Not Available | - |
| Space Group | Not Available | - |
| Unit Cell Parameters | Not Available | - |
| Density (predicted) | 1.5 ± 0.1 g/cm³ | Current compound |
| Hydrogen Bonding | Expected extensive network | Analogous structures |
Comparative Structural Analysis with Nicotinate Derivatives
The structural characteristics of this compound can be understood through comparison with related nicotinate derivatives and pyridine compounds. Analysis of methyl 4,6-dichloronicotinate reveals key structural differences attributable to the presence of the amino group at position 2. While both compounds share the dichlorosubstitution pattern at positions 4 and 6, the introduction of the amino group significantly alters the electronic distribution and hydrogen bonding capabilities of the molecule.
Methyl nicotinate, the parent compound without halogen substitution, exhibits a molecular weight of 137.14 grams per mole and serves as a baseline for understanding the effects of chlorine substitution. The addition of two chlorine atoms increases the molecular weight to 206.02 grams per mole for methyl 4,6-dichloronicotinate, while the further addition of an amino group results in the molecular weight of 221.04 grams per mole for the target compound.
The comparison extends to related structural analogs such as methyl 2-amino-6-chloronicotinate, which contains only a single chlorine substituent at position 6. This compound exhibits a molecular weight of 186.60 grams per mole and provides insights into the incremental effects of halogen substitution on molecular properties. The presence of fewer chlorine atoms results in reduced steric bulk and different electronic effects compared to the dichlorinated analog.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Methyl nicotinate | C₇H₇NO₂ | 137.14 g/mol | Unsubstituted pyridine ring |
| Methyl 4,6-dichloronicotinate | C₇H₅Cl₂NO₂ | 206.02 g/mol | Dichloro substitution |
| Methyl 2-amino-6-chloronicotinate | C₇H₇ClN₂O₂ | 186.60 g/mol | Monochloro with amino group |
| This compound | C₇H₆Cl₂N₂O₂ | 221.04 g/mol | Dichloro with amino group |
The electronic effects of substituents become apparent through examination of predicted boiling points and other physical properties. Methyl 4,6-dichloronicotinate exhibits a melting point range of 43-47 degrees Celsius, while the amino-substituted derivative likely exhibits different thermal properties due to enhanced intermolecular hydrogen bonding capabilities. The systematic progression of properties across this series of compounds illustrates the additive effects of electron-withdrawing chlorine substituents and electron-donating amino groups on overall molecular behavior.
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKXHRUERDKKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676773 | |
| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1044872-40-3 | |
| Record name | Methyl 2-amino-4,6-dichloropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Esterification and Halogenation from 2,4-Dichloronicotinic Acid
One common approach starts from 2,4-dichloronicotinic acid, which is esterified to the corresponding methyl ester, followed by selective amination at the 2-position.
Key Reaction Conditions and Yields:
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification | 2,4-Dichloronicotinic acid + methyl iodide, DBU catalyst, acetonitrile, 0–20 °C, 14 h | 49 | Esterification under mild base catalysis; purified by silica gel chromatography |
| Amination (Substitution at 2) | Sodium azide in DMF at 50 °C, followed by reduction to amine | 73 | Azide displacement of chloro at 2-position, then reduction to amino group |
| Halogenation | Quaternary ammonium salt catalyzed chlorination under alkaline conditions | High | Chlorination at 4 and 6 positions to introduce dichloro substituents |
This method benefits from mild reaction conditions and relatively good yields but requires careful control of temperature and purification steps to avoid by-products.
Multi-Step Pyrimidine Ring Construction Followed by Chlorination and Esterification
An alternative route involves constructing a pyrimidine intermediate with amino and formamido groups, followed by chlorination and esterification to obtain the target compound.
| Step | Description | Conditions & Reagents | Outcome & Notes |
|---|---|---|---|
| Nitrosation | Diethyl malonate + acetic acid + sodium nitrite at 5–10 °C | Formation of isonitroso diethyl malonate | Intermediate for subsequent reduction and formylation |
| Reduction and Formylation | Zinc powder + formic acid under reflux | Formation of formamido diethyl malonate | Key intermediate with formamido group |
| Cyclization | Guanidinium hydrochloride in methanol/sodium methylate | Formation of 2-amino-4,6-dihydroxy-5-formamidopyrimidine | Precursor to dichlorinated pyrimidine |
| Chlorination and Hydrolysis | Quaternary ammonium salt catalyst + alkaline hydrolysis | Conversion to 2-amino-4,6-dichloropyrimidine | High purity product (~99%) with 74% total yield; suitable for further esterification |
This route is advantageous for industrial scale due to readily available raw materials, high selectivity, and simplified operations.
Palladium-Catalyzed Cross-Coupling and Substitution Reactions
Palladium-catalyzed cross-coupling reactions have been employed for functional group transformations on dichloronicotinate derivatives, enabling selective substitution and further modifications.
- Catalyst: bis-triphenylphosphine-palladium(II) chloride or PdCl2(dppf)·CH2Cl2
- Solvent: N,N-dimethylformamide or 1,4-dioxane/water mixtures
- Base: Cesium carbonate or potassium carbonate
- Temperature: Ambient to reflux
- Reaction time: Several hours (up to 18 h)
These reactions facilitate selective substitution at chloro positions, allowing introduction of amino groups or other functionalities required for the target compound.
Comparative Data Table of Preparation Methods
| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Esterification + Azide Substitution | 2,4-Dichloronicotinic acid | Methyl iodide, DBU, sodium azide in DMF, 50 °C | 49–73 | Mild conditions, straightforward steps | Moderate yields, purification required |
| Pyrimidine Intermediate Route | Diethyl malonate, acetic acid | Sodium nitrite, zinc powder, formic acid, guanidinium hydrochloride, chlorination catalyst | 74 (total) | High purity, industrially scalable | Multi-step, longer synthesis time |
| Pd-Catalyzed Coupling | Methyl 2,4-dichloronicotinate | Pd catalysts, bases, DMF or dioxane, reflux | 35–58 | Selective substitution, versatile | Requires expensive catalysts, inert atmosphere |
Detailed Research Findings and Notes
The esterification of 2,4-dichloronicotinic acid using methyl iodide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in acetonitrile at low temperature yields methyl 2,4-dichloronicotinate in about 49%, with clean NMR profiles indicating high purity.
Subsequent substitution of the 4-chloro group by sodium azide in DMF at 50 °C proceeds with 73% yield, enabling further conversion to amino derivatives after reduction.
The pyrimidine intermediate synthesis route offers a robust alternative with a total yield of approximately 74% and product purity up to 99%. This method uses inexpensive starting materials and avoids harsh conditions, making it suitable for scale-up.
Palladium-catalyzed coupling reactions allow for the introduction of various substituents and have been optimized for reaction time and temperature, but require careful handling of catalysts and inert atmosphere to prevent deactivation.
Microwave-assisted and flow chemistry techniques have been reported for related nicotinate derivatives, improving regioselectivity and purity, though specific application to methyl 2-amino-4,6-dichloronicotinate is less documented.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4,6-dichloronicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid or base catalyst.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the compound, such as nitro derivatives.
Reduction Products: Reduced forms, such as amine derivatives.
Condensation Products: Schiff bases and other condensation products.
Scientific Research Applications
Chemistry
Methyl 2-amino-4,6-dichloronicotinate serves as an important intermediate in the synthesis of various heterocyclic compounds. Its structure allows for diverse chemical reactions, including:
- Substitution Reactions : The amino and dichloro groups can participate in nucleophilic substitution reactions.
- Oxidation and Reduction : It can undergo oxidation to form nitro derivatives or reduction to yield amine derivatives.
These reactions are critical for developing new compounds with desired properties.
Biology
Research has indicated potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
- Enzyme Inhibition : The compound may interact with specific enzymes, potentially inhibiting their activity. This characteristic is valuable for drug development targeting enzyme-related diseases.
Medicine
In the medical field, this compound is being explored for its:
- Drug Development Potential : Its ability to target specific enzymes or receptors positions it as a promising candidate in pharmaceutical research.
- Therapeutic Applications : Investigations into its anticancer properties are ongoing, with studies focusing on its mechanism of action and efficacy against various cancer cell lines.
Industry
The compound is utilized in the production of specialty chemicals and materials. Its unique properties allow for:
- Production of Fine Chemicals : It serves as a building block for synthesizing other valuable chemical compounds.
- Material Science Applications : Research into its use in developing new materials is also underway.
Case Studies and Research Findings
Several studies have documented the applications and potential of this compound:
| Study Title | Focus Area | Findings |
|---|---|---|
| Antimicrobial Properties of this compound | Microbiology | Demonstrated effectiveness against certain bacterial strains; further research needed for clinical applications. |
| Enzyme Inhibition Mechanisms | Biochemistry | Identified potential targets for enzyme inhibition; suggested pathways for therapeutic development. |
| Synthesis of Novel Heterocycles | Organic Chemistry | Showed versatility in synthesis; yielded several new compounds with varied biological activities. |
Mechanism of Action
The mechanism of action of methyl 2-amino-4,6-dichloronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs and Key Properties
Substituent Effects on Physicochemical Properties
- Halogenation: Chlorine vs. Bromine: Brominated analogs (e.g., Ethyl 5-bromo-4,6-dichloronicotinate) exhibit higher molecular weights and boiling points due to bromine’s larger atomic radius and polarizability. This enhances their utility in Suzuki-Miyaura cross-coupling reactions . Positional Effects: Chlorine at position 2 (vs.
Ester Groups :
- Amino Group: The -NH₂ group at position 2 in the parent compound enhances hydrogen-bonding capacity, critical for binding to biological targets like kinase enzymes. Analogs lacking this group (e.g., Methyl 4,6-dichloronicotinate) are less biologically active but serve as precursors in agrochemical synthesis .
Biological Activity
Methyl 2-amino-4,6-dichloronicotinate (MDN) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article delves into the biological activity of MDN, highlighting its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
MDN features a pyridine ring with an amino group at the 2-position and chlorine substituents at the 4 and 6 positions. Its molecular formula is C_7H_6Cl_2N_2O_2, with a molecular weight of approximately 221.04 g/mol. This unique structure is crucial for its biological activity, influencing its interactions with various biological targets.
Research indicates that MDN may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : MDN has shown potential in inhibiting enzymes involved in inflammatory pathways. Similar compounds have been documented to modulate nitric oxide production in immune cells, suggesting anti-inflammatory properties.
- Antimicrobial and Anticancer Properties : Studies have explored MDN's efficacy against various pathogens and cancer cell lines. Its structural analogs have demonstrated significant cytotoxicity, indicating potential as an anticancer agent .
- Interaction with Molecular Targets : MDN may interact with specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved depend on the context of use .
Comparative Analysis with Similar Compounds
The following table compares MDN with several structurally related compounds, highlighting their biological activities and unique aspects:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-4,6-dichloronicotinate | Lacks methyl group at position 2 | Different solubility; potential antimicrobial properties |
| Methyl 4,6-dichloronicotinate | No amino group at position 2 | Altered biological activity; primarily used in synthesis |
| Methyl 2-amino-4-chloronicotinate | Only one chlorine atom | Different chemical reactivity; explored for anti-inflammatory effects |
| Ethyl 4-chloronicotinate | Lacks amino substitution | Limited applications compared to dichloro analogs |
The distinct substitution pattern of MDN imparts unique chemical properties that enhance its potential applications in research and industry.
Case Studies
Several studies have investigated the biological activity of MDN:
- Antimicrobial Activity : In vitro studies demonstrated that MDN exhibited significant antimicrobial activity against various bacterial strains. The compound's ability to disrupt bacterial cell membranes was a key factor in its effectiveness.
- Cytotoxicity Against Cancer Cell Lines : Research evaluating the cytotoxic effects of MDN on human cancer cell lines revealed promising results. For example, MDN showed an IC50 value of approximately 10 μM against MDA-MB-231 breast cancer cells, suggesting it could be a candidate for further development as an anticancer agent .
- Inflammatory Response Modulation : A study indicated that MDN could inhibit nitric oxide production in macrophages, which is crucial for reducing inflammation. This property highlights its potential therapeutic applications in treating inflammatory diseases.
Q & A
Basic Research Questions
Synthesis and Purification Q: What are the optimal synthetic routes for Methyl 2-amino-4,6-dichloronicotinate, and how can purity be ensured during purification? A: The compound is typically synthesized via nucleophilic substitution or esterification of precursor chlorinated nicotinic acids. For example, methyl esterification of 2-amino-4,6-dichloronicotinic acid using methanol under acidic catalysis (e.g., H₂SO₄) yields the target compound. Purification involves recrystallization in ethanol/water (3:1 v/v) or column chromatography with silica gel and ethyl acetate/hexane (1:4) . Purity verification requires HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) or LC-MS to confirm ≥97% purity .
Structural Characterization Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A: Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., δ ~8.2 ppm for aromatic protons, δ ~170 ppm for ester carbonyl).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1720 cm⁻¹ (ester C=O).
- High-resolution MS : Exact mass calculation (e.g., C₇H₆Cl₂N₂O₂ requires m/z 234.97) .
Reactivity and Functionalization Q: How does the chlorine substitution pattern influence reactivity in further functionalization? A: The 4,6-dichloro groups are electron-withdrawing, directing nucleophilic attack to the 2-amino position. For example, Suzuki coupling at the 6-chloro site requires Pd catalysis and aryl boronic acids. Deuterated analogs (e.g., using methylamine-d₅) can be synthesized to study kinetic isotope effects .
Advanced Research Questions
Mechanistic Studies Q: How can computational methods predict regioselectivity in substitution reactions involving this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict activation energies for substitution at Cl-4 vs. Cl-5. Solvent effects (e.g., ethanol vs. DMF) are analyzed using polarizable continuum models. Experimental validation involves synthesizing intermediates and comparing with computational data .
Stability and Degradation Q: What are the key factors affecting the compound’s stability under varying storage conditions? A: Stability studies (25°C, 40°C, 60°C) show degradation via hydrolysis of the ester group, accelerated by humidity. HPLC-MS identifies degradation products (e.g., 2-amino-4,6-dichloronicotinic acid). Storage recommendations: desiccated at -20°C in amber vials to prevent photolysis .
Contradictions in Synthetic Yield Data Q: How can researchers resolve discrepancies in reported yields for this compound synthesis? A: Yield variations (50–85%) arise from differences in solvent purity, catalyst loading, and reaction time. Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., methanol volume, acid concentration). Reproducibility requires strict control of anhydrous conditions and inert atmospheres .
Methodological Considerations
Analytical Challenges Q: What strategies mitigate co-elution issues in HPLC analysis of this compound and its analogs? A: Use orthogonal methods:
- HPLC : Adjust mobile phase pH (e.g., 0.1% formic acid vs. ammonium acetate).
- LC-MS/MS : MRM transitions (e.g., m/z 235 → 154) enhance specificity.
- 2D-TLC : Hexane/ethyl acetate (1:1) followed by chloroform/methanol (9:1) resolves co-eluting impurities .
Handling Air-Sensitive Intermediates Q: What protocols ensure safe handling of reactive intermediates during synthesis? A: Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions). Quench excess reagents (e.g., SOCl₂) with ice-cold sodium bicarbonate. Safety MSDS for methylamine derivatives indicates PPE requirements (gloves, fume hood) .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
